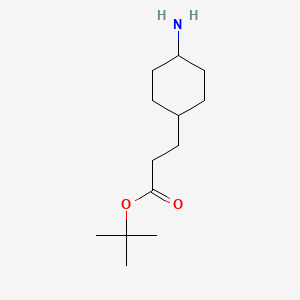

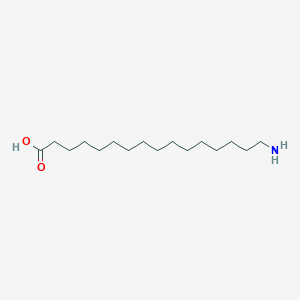

t-Butyl 3-(4-aminocyclohexyl)propionate

Overview

Description

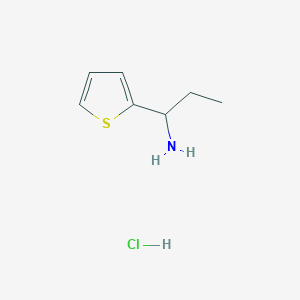

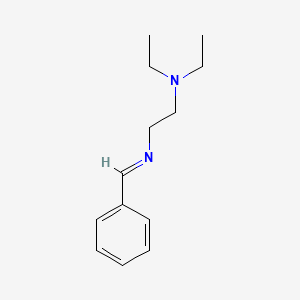

The compound “t-Butyl 3-(4-aminocyclohexyl)propionate” likely contains an ester group (propionate) and an amine group (aminocyclohexyl) attached to a tertiary butyl group (t-Butyl). Ester compounds often have characteristic fruity odors and are commonly used in perfumes and flavorings . The presence of the amine group could make this compound a candidate for reactions specific to amines .

Molecular Structure Analysis

The molecular structure of “t-Butyl 3-(4-aminocyclohexyl)propionate” would likely show the ester functional group (C=O-O-C), the amine functional group (NH2), and the tertiary butyl group (C(CH3)3) attached to a cyclohexane ring .Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The amine group can also participate in various reactions, such as acylation and alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “t-Butyl 3-(4-aminocyclohexyl)propionate” would depend on its specific structure. For example, similar t-butyl esters have been reported to have a liquid form at room temperature .Scientific Research Applications

Synthesis and Characterization

Cyclohexane Derivatives : t-Butylcyclohexanecarboxylic acids, closely related to t-Butyl 3-(4-aminocyclohexyl)propionate, are synthesized from t-butyl-cyclohexanols and investigated for their mass spectral properties. The preparation process and the mass spectra of these cyclohexane derivatives are explored in detail, shedding light on their potential applications in chemical synthesis and analysis (Bekkum et al., 2010).

Propionic Acid Extraction : Research focusing on the extraction of propionic acid, a significant carboxylic acid in industries, notes the use of binary extractants and modifier-diluents systems. This study is crucial for designing reactive extraction processes for propionic acid recovery, potentially relevant for t-Butyl 3-(4-aminocyclohexyl)propionate related compounds (Keshav et al., 2009).

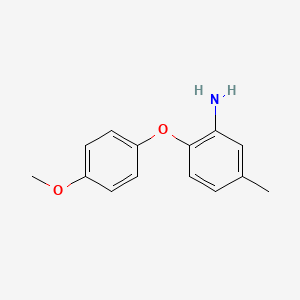

Synthesis of Amines/Phenolics Antioxidants : A study on synthesizing and evaluating amines/phenolic antioxidants for TMPTO base oil might provide insights relevant to the oxidative stability and structural confirmation of similar compounds to t-Butyl 3-(4-aminocyclohexyl)propionate (Zhan et al., 2019).

Environmental Impact and Safety

- Polymer-Additives in the Environment : Research involving polymer-additives similar in structure to t-Butyl 3-(4-aminocyclohexyl)propionate, like octadecyl-3-(3.5-di-t-butyl-4-hydroxyphenyl)propionate, focuses on their behavior and fate in the environment. Understanding the degradation, metabolization, and transport behavior of these compounds in various matrices is crucial for assessing their environmental risk potential (Fischer et al., 1999).

Mechanism of Action

Future Directions

The future directions for research on “t-Butyl 3-(4-aminocyclohexyl)propionate” would depend on its potential applications. For example, if it has a pleasant odor, it could be studied for use in perfumes or flavorings. If it shows biological activity, it could be studied for potential medicinal uses .

properties

IUPAC Name |

tert-butyl 3-(4-aminocyclohexyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h10-11H,4-9,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGLESIGBPJMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1CCC(CC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B3109626.png)

![1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one](/img/structure/B3109628.png)

![Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate](/img/structure/B3109665.png)